molecular formula C7H7ClN2O4S B14845551 2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride

2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride

Cat. No.: B14845551
M. Wt: 250.66 g/mol
InChI Key: NGPUPUFJMAGANZ-UHFFFAOYSA-N
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Description

2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group into the pyridine ring. One common method is the reaction of 2-(Acetylamino)-6-hydroxypyridine with chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The hydroxypyridine moiety can participate in oxidation-reduction reactions, leading to the formation of different oxidation states of the compound.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Hydrolysis: Hydrolysis is usually performed using water or aqueous bases like sodium hydroxide.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride is largely dependent on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited to modify proteins or other biological targets, thereby altering their function or activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Acetylamino)-6-hydroxypyridine-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride.

    2-(Acetylamino)-6-hydroxypyridine-4-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride.

Uniqueness

2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride is unique due to the presence of both the acetylamino and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

Molecular Formula

C7H7ClN2O4S

Molecular Weight

250.66 g/mol

IUPAC Name

2-acetamido-6-oxo-1H-pyridine-4-sulfonyl chloride

InChI

InChI=1S/C7H7ClN2O4S/c1-4(11)9-6-2-5(15(8,13)14)3-7(12)10-6/h2-3H,1H3,(H2,9,10,11,12)

InChI Key

NGPUPUFJMAGANZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=O)N1)S(=O)(=O)Cl

Origin of Product

United States

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